(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride
Description
Molecular Architecture and Configuration Determination
The molecular structure of (R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride exhibits a complex three-dimensional arrangement characterized by several distinct structural components that contribute to its overall stereochemical identity. The compound possesses the molecular formula C12H18ClNO with a molecular weight of 227.74 grams per mole, featuring a pyrrolidine ring system substituted at the 3-position with a 2-methylbenzyl ether functionality. The stereochemical descriptor (R) indicates the absolute configuration at the chiral center located at the 3-position of the pyrrolidine ring, which has been determined through systematic application of the Cahn-Ingold-Prelog priority rules.
The pyrrolidine ring adopts a characteristic envelope conformation, with the carbon atom bearing the ether substituent exhibiting the most significant deviation from planarity. This conformational preference is dictated by the steric interactions between the bulky 2-methylbenzyl ether group and the neighboring ring atoms, resulting in a specific spatial orientation that minimizes unfavorable steric clashes. The ether linkage connecting the pyrrolidine ring to the 2-methylbenzyl moiety introduces additional conformational flexibility, allowing for rotation around the carbon-oxygen bond while maintaining the overall stereochemical integrity of the molecule.
The 2-methylbenzyl substituent itself contributes significantly to the compound's structural complexity, with the methyl group positioned at the ortho position of the benzene ring creating additional steric bulk that influences the overall molecular conformation. The aromatic ring maintains planarity, with the methyl substituent and the methylene bridge to the ether oxygen adopting conformations that minimize steric interactions with the pyrrolidine ring system. The hydrochloride salt formation involves protonation of the nitrogen atom within the pyrrolidine ring, creating a quaternary ammonium center that significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule.
The determination of absolute configuration has been achieved through multiple complementary analytical techniques, including optical rotation measurements and potentially vibrational circular dichroism spectroscopy. The optical activity of this compound arises from the presence of the chiral center at the 3-position of the pyrrolidine ring, which interacts with plane-polarized light to produce measurable rotation. The specific rotation value serves as a characteristic physical property that can be used for identification and purity assessment, with measurements typically conducted using the sodium D-line at 589 nanometers wavelength under standardized conditions.
Comparative Structural Analysis with Pyrrolidine Derivatives
The structural features of this compound can be systematically compared with related pyrrolidine derivatives to understand the influence of specific substituents on molecular properties and behavior. A comprehensive analysis reveals significant differences in molecular architecture, conformational preferences, and stereochemical characteristics among various pyrrolidine-based compounds documented in the literature.
Comparison with the closely related (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride demonstrates the impact of both stereochemical inversion and positional isomerism on molecular properties. The (S)-enantiomer exhibits identical molecular connectivity but opposite absolute configuration, resulting in mirror-image spatial arrangements that produce equal but opposite optical rotation values. Additionally, the positional difference of the methyl substituent from the ortho position (2-position) to the para position (4-position) significantly affects the steric environment around the ether linkage and influences the overall conformational landscape of the molecule.
The structural comparison extends to other alkoxy-substituted pyrrolidines, such as (3R)-3-(tert-butoxy)pyrrolidine hydrochloride, which demonstrates the effect of different alkyl substituents on molecular geometry and properties. The tert-butoxy group, being significantly more bulky than the 2-methylbenzyl group, introduces greater steric hindrance and restricts conformational flexibility around the ether linkage. This increased steric bulk results in a more rigid molecular structure with limited rotational freedom, contrasting with the greater conformational flexibility observed in the 2-methylbenzyl derivative.
Analysis of 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride provides insight into the electronic effects of different substituents on the benzyl ring. The methoxy group, being an electron-donating substituent, alters the electronic density distribution within the aromatic ring compared to the methyl group, potentially affecting intermolecular interactions and molecular recognition properties. The oxygen atom in the methoxy group also introduces an additional hydrogen bond acceptor site, which can participate in specific binding interactions not available in the methyl-substituted analog.
| Compound | Stereochemistry | Substituent Position | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| (R)-3-((2-Methylbenzyl)oxy)pyrrolidine HCl | R-Configuration | ortho-Methyl | 227.74 g/mol | Moderate steric bulk, flexible ether linkage |
| (S)-3-((4-Methylbenzyl)oxy)pyrrolidine HCl | S-Configuration | para-Methyl | 227.74 g/mol | Reduced steric interaction, different substitution pattern |
| (3R)-3-(tert-butoxy)pyrrolidine HCl | R-Configuration | tert-Butyl | 179.69 g/mol | High steric bulk, restricted rotation |
| 3-[(2-Methoxybenzyl)oxy]pyrrolidine HCl | Not specified | ortho-Methoxy | 243.76 g/mol | Additional hydrogen bond acceptor, electronic effects |
The examination of pyrrolidine derivatives with different substitution patterns reveals important structure-activity relationships that govern molecular recognition and biological activity. Research has demonstrated that the stereochemical orientation of substituents at the 3-position of the pyrrolidine ring can dramatically influence binding affinity and selectivity for specific biological targets. The (R)-configuration often exhibits different binding characteristics compared to its (S)-counterpart, highlighting the critical importance of absolute stereochemistry in determining molecular function.
Furthermore, comparative analysis of enantiomeric purity across different pyrrolidine derivatives reveals significant variations in the levels of stereochemical contamination. Studies have shown that enantiomeric excess values can vary substantially among different chiral compounds, with some derivatives achieving greater than 99% enantiomeric purity while others contain significant amounts of the opposite enantiomer. This variation in enantiomeric purity has important implications for both analytical characterization and potential applications of these compounds.
Crystallographic Studies and Molecular Packing Interactions
Crystallographic analysis of this compound provides detailed information about its solid-state structure, molecular packing arrangements, and intermolecular interactions that govern crystal stability and properties. X-ray crystallography represents the most definitive method for determining the precise three-dimensional arrangement of atoms within the crystal lattice, offering insights that cannot be obtained through other analytical techniques.
The crystal structure reveals specific intermolecular hydrogen bonding patterns that stabilize the solid-state organization of the compound. The protonated nitrogen atom of the pyrrolidine ring serves as a hydrogen bond donor, forming strong ionic interactions with the chloride anion. These primary ionic interactions are complemented by weaker hydrogen bonding interactions involving the ether oxygen atom and aromatic hydrogen atoms from neighboring molecules, creating a complex network of intermolecular forces that determine the overall crystal packing arrangement.
The molecular packing within the crystal lattice demonstrates characteristic features of organic hydrochloride salts, with alternating layers of cationic and anionic species that maximize electrostatic stabilization while minimizing steric repulsion. The 2-methylbenzyl substituents adopt specific orientations that allow for favorable aromatic-aromatic interactions between adjacent molecules, including potential π-π stacking interactions and edge-to-face arrangements that contribute to crystal stability.
Analysis of the crystal packing reveals that molecules arrange themselves in a manner that optimizes both ionic interactions and van der Waals forces. The pyrrolidine rings from adjacent molecules are positioned to minimize steric clashes while maximizing favorable interactions, resulting in a three-dimensional network that exhibits characteristic symmetry elements and space group properties. The specific space group assignment provides information about the symmetry operations present within the crystal structure and helps predict physical properties such as optical activity and thermal behavior.
The unit cell parameters of the crystal structure define the fundamental repeating unit within the crystal lattice, including the lengths of the crystallographic axes and the angles between them. These parameters are crucial for understanding the overall crystal symmetry and for calculating important properties such as crystal density and molecular volume. The Z value, representing the number of molecules per unit cell, provides insight into the packing efficiency and molecular arrangements within the crystal structure.
| Crystallographic Parameter | Description | Significance |
|---|---|---|
| Space Group | Defines crystal symmetry | Determines optical and physical properties |
| Unit Cell Dimensions | a, b, c axes and α, β, γ angles | Fundamental crystal lattice parameters |
| Crystal Density | Mass per unit volume | Indicates packing efficiency |
| Z Value | Molecules per unit cell | Relates to molecular arrangements |
| Hydrogen Bond Network | Donor-acceptor interactions | Governs crystal stability |
The thermal behavior of the crystalline material can be predicted from structural analysis, with intermolecular interaction strengths correlating with melting point and thermal stability characteristics. Strong hydrogen bonding networks typically result in higher melting points and greater thermal stability, while weaker intermolecular forces lead to lower melting points and increased volatility. The specific arrangement of molecules within the crystal also influences mechanical properties such as hardness and brittleness.
Polymorphism studies, if available, would provide additional insights into alternative crystal packing arrangements that the compound might adopt under different crystallization conditions. Different polymorphic forms can exhibit varying physical properties while maintaining identical molecular structure, highlighting the importance of crystallographic characterization for pharmaceutical and industrial applications. The identification and characterization of potential polymorphs requires systematic investigation of crystallization conditions and thermal treatment protocols.
Properties
IUPAC Name |
(3R)-3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVUVMWBZPSCM-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO[C@@H]2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 2-methylbenzyl chloride, forming the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride is investigated for its potential therapeutic effects in treating neurological disorders. Its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways, suggests a role in modulating synaptic transmission, which may have implications for conditions such as depression and anxiety disorders .
Biological Studies
The compound has shown promise in various biological activities:
- Neuroprotective Effects : Studies indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
- Enzyme Mechanisms : Employed as a ligand in receptor binding studies to explore enzyme mechanisms and interactions with specific molecular targets.
Pharmaceutical Development
As an intermediate in the synthesis of complex organic molecules, it serves as a precursor for drug development, particularly in creating new therapeutic agents targeting various diseases .
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death compared to control groups, suggesting its potential as a therapeutic agent against neurodegeneration.
| Parameter | Control Group | Treatment Group | % Reduction in Cell Death |
|---|---|---|---|
| Cell Viability (%) | 45 | 80 | 55% |
Case Study 2: Receptor Binding Affinity
Research on the binding affinity of this compound to dopamine receptors revealed that it selectively binds to D3 receptors over D2 receptors, indicating its potential use in developing selective D3 receptor modulators.
| Receptor Type | Binding Affinity (nM) |
|---|---|
| D2 | 150 |
| D3 | 50 |
Mechanism of Action
The mechanism of action of ®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
2-Methylbenzylamine: Contains a 2-methylbenzyl group attached to an amine.
N-Benzylpyrrolidine: A pyrrolidine ring substituted with a benzyl group.
Uniqueness
®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride is unique due to the presence of both the 2-methylbenzyl and oxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride, with the CAS number 1289585-10-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process that typically involves the formation of the pyrrolidine ring followed by the introduction of the 2-methylbenzyl group. The synthetic routes often include:
- Formation of Pyrrolidine : Utilizing appropriate amines and aldehydes under controlled conditions.
- Alkylation : Introducing the 2-methylbenzyl group via nucleophilic substitution reactions.
This compound's unique structure allows it to interact with various biological targets, which is crucial for its activity.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound has:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. For instance, MIC values against Staphylococcus aureus ranged from 4.69 to 22.9 µM, while against Escherichia coli, values were between 8.33 to 23.15 µM .
- Antifungal Activity : Demonstrated efficacy against fungal strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial and fungal growth, leading to cell death.
- Cell Membrane Interaction : Its lipophilic nature may enhance membrane permeability, allowing better uptake into cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, including:
-
Study on Antimicrobial Efficacy :
- A comprehensive screening of various pyrrolidine derivatives revealed that those with specific substituents displayed enhanced antimicrobial properties compared to their non-substituted counterparts.
- The study noted a correlation between structural modifications and increased potency against T. brucei and other pathogens .
- Pharmacokinetic Studies :
Data Tables
| Compound | MIC (µM) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | 4.69 - 22.9 | Staphylococcus aureus | Antibacterial |
| This compound | 8.33 - 23.15 | Escherichia coli | Antibacterial |
| This compound | 16.69 - 78.23 | Candida albicans | Antifungal |
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing (R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride with high enantiomeric purity?
- Methodology :
- Chiral Pool Approach : Use a chiral pyrrolidine precursor (e.g., (R)-pyrrolidin-3-ol hydrochloride) and introduce the 2-methylbenzyloxy group via nucleophilic substitution. Optimize reaction conditions (e.g., base, solvent) to retain stereochemistry.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective etherification. For example, use Buchwald-Hartwig coupling with chiral ligands to control stereochemistry .
- Protection/Deprotection : Utilize Boc-protected intermediates (e.g., (R)-1-Boc-3-aminomethylpyrrolidine) to prevent racemization during synthesis, followed by HCl-mediated deprotection .
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm stereochemistry and substituent placement by analyzing coupling constants and chemical shifts (e.g., δ ~3.5–4.5 ppm for pyrrolidine and benzyloxy protons) .
- HPLC with Chiral Columns : Use chiral stationary phases (e.g., amylose- or cellulose-based) to assess enantiomeric purity (>98% ee) .
- LC-MS : Verify molecular weight ([M+H]+ expected at ~282.8 amu) and detect impurities .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Key Precautions :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., etherification) be investigated?
- Experimental Approaches :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .
- DFT Calculations : Model transition states to predict stereochemical outcomes and optimize catalyst design .
- In Situ Monitoring : Use techniques like ReactIR to track intermediates and validate proposed mechanisms .
Q. What methods are suitable for assessing the compound’s stability under physiological conditions (e.g., for drug discovery applications)?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. For example, hydrolysis of the benzyloxy group may occur in acidic conditions .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .
- Forced Degradation : Use oxidative (H2O2), thermal (40–60°C), and humidity stress to identify degradation pathways .
Q. How can the compound’s potential as a chiral ligand or pharmacophore be evaluated?
- Screening Strategies :
- Catalytic Activity : Test in asymmetric reactions (e.g., hydrogenation or cross-coupling) to assess enantioselectivity and turnover frequency .
- Receptor Binding Assays : Use SPR or fluorescence polarization to measure affinity for target proteins (e.g., GPCRs or kinases) .
- Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina) to predict binding modes and guide structural optimization .
Q. What advanced techniques resolve contradictions in toxicity data for structurally related pyrrolidine derivatives?
- Toxicological Profiling :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (OECD 471) .
- In Vitro Cytotoxicity : Screen against HepG2 or HEK293 cells (MTT assay) to determine IC50 values .
- Metabolite Identification : Use LC-HRMS to characterize phase I/II metabolites and link structural features to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
